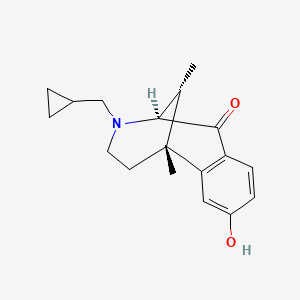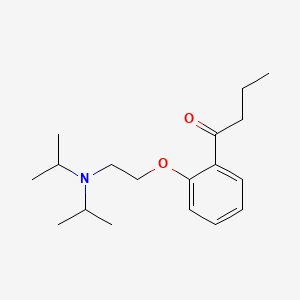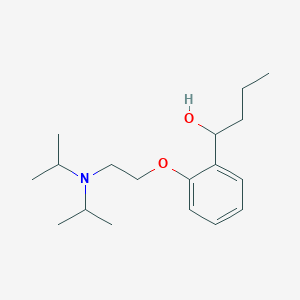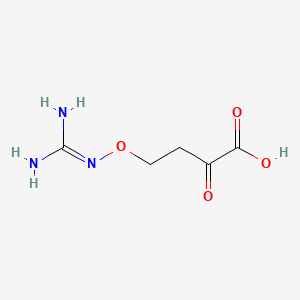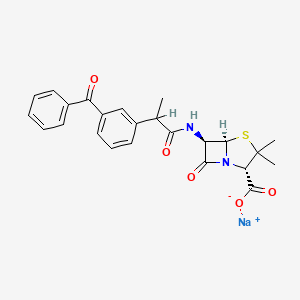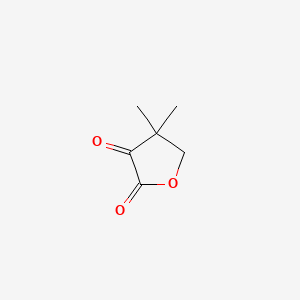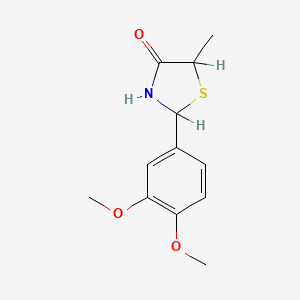
Mezolidon
描述
Mezolidon: is a compound known for its anti-ulcer activity. It enhances the defense ability of the gastric mucosa, particularly by increasing and maintaining gastric mucosal blood flow and protecting the gastric mucosal potential difference . The chemical formula of this compound is C₁₂H₁₅NO₃S and it has a molecular weight of 253.32 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Mezolidon would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. The process would be optimized for cost-effectiveness and efficiency, involving steps such as solvent extraction, crystallization, and purification through chromatography.
化学反应分析
Types of Reactions
Mezolidon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding thiol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Mezolidon is primarily used in the study of gastric mucosal protection due to its anti-ulcer properties . It has been shown to enhance the defense ability of the gastric mucosa, making it a valuable compound in gastrointestinal research. Additionally, this compound can be used in pharmacological studies to understand its mechanism of action and potential therapeutic applications.
作用机制
Mezolidon exerts its anti-ulcer activity by enhancing the defense ability of the gastric mucosa. This is achieved by increasing and maintaining gastric mucosal blood flow and protecting the gastric mucosal potential difference . The exact molecular targets and pathways involved are not fully elucidated, but it is believed to involve modulation of blood flow and protection of the mucosal barrier.
相似化合物的比较
Similar Compounds
Ranitidine: Another anti-ulcer agent that works by reducing stomach acid production.
Omeprazole: A proton pump inhibitor that decreases the amount of acid produced in the stomach.
Famotidine: An H2 blocker that reduces stomach acid production.
Uniqueness of Mezolidon
This compound is unique in its mechanism of action, as it enhances the defense ability of the gastric mucosa rather than simply reducing acid production. This makes it particularly valuable in situations where mucosal protection is crucial.
属性
CAS 编号 |
82697-73-2 |
|---|---|
分子式 |
C12H15NO3S |
分子量 |
253.32 g/mol |
IUPAC 名称 |
2-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H15NO3S/c1-7-11(14)13-12(17-7)8-4-5-9(15-2)10(6-8)16-3/h4-7,12H,1-3H3,(H,13,14) |
InChI 键 |
AUPNGGXXLZJAHC-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC(S1)C2=CC(=C(C=C2)OC)OC |
规范 SMILES |
CC1C(=O)NC(S1)C2=CC(=C(C=C2)OC)OC |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
KM 1146; KM-1146; KM1146; Mezolidon |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,4S)-4-amino-1-[(2E)-3-carboxyprop-2-enoyl]pyrrolidine-2,4-dicarboxylic acid](/img/structure/B1673587.png)
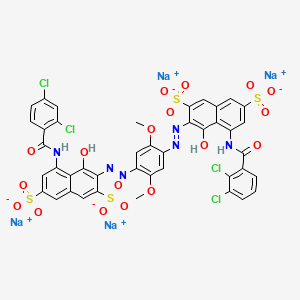

![(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-4-methylsulfanyl-2-[[2-(4-sulfooxyphenyl)acetyl]amino]butanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B1673591.png)

